molecular formula C23H28O4SSi B14394751 Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid CAS No. 89902-46-5

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid

Katalognummer: B14394751
CAS-Nummer: 89902-46-5
Molekulargewicht: 428.6 g/mol
InChI-Schlüssel: JNYUBJDYXFLGTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid is a complex organic compound that combines the properties of both silane and sulfonic acid groups. This compound is notable for its unique chemical structure, which includes a tert-butyl group, a hydroxy group, and a diphenylsilane moiety, along with a 4-methylbenzenesulfonic acid group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid typically involves multiple steps, including the formation of the diphenylsilane core and the introduction of the tert-butyl and hydroxy groups. One common method involves the reaction of diphenylsilane with tert-butyl alcohol in the presence of a catalyst to form tert-butyl-diphenylsilane. This intermediate is then reacted with a suitable oxidizing agent to introduce the hydroxy group, resulting in tert-butyl-hydroxy-diphenylsilane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, leading to the formation of sulfonate esters or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can produce various sulfonate esters.

Wissenschaftliche Forschungsanwendungen

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Wirkmechanismus

The mechanism of action of tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. For example, the hydroxy group can form hydrogen bonds with biological molecules, while the sulfonic acid group can interact with enzymes and proteins, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl-diphenylsilane: Lacks the hydroxy and sulfonic acid groups, resulting in different chemical properties and reactivity.

    Diphenylsilane: A simpler compound without the tert-butyl and hydroxy groups, used in different applications.

    4-Methylbenzenesulfonic acid: Contains only the sulfonic acid group, with distinct chemical behavior compared to the combined compound.

Uniqueness

Tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid is unique due to the combination of its functional groups, which impart specific chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to biological research and industrial processes.

Eigenschaften

CAS-Nummer

89902-46-5

Molekularformel

C23H28O4SSi

Molekulargewicht

428.6 g/mol

IUPAC-Name

tert-butyl-hydroxy-diphenylsilane;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H20OSi.C7H8O3S/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15;1-6-2-4-7(5-3-6)11(8,9)10/h4-13,17H,1-3H3;2-5H,1H3,(H,8,9,10)

InChI-Schlüssel

JNYUBJDYXFLGTF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.